盐酸普雷克拉莫

描述

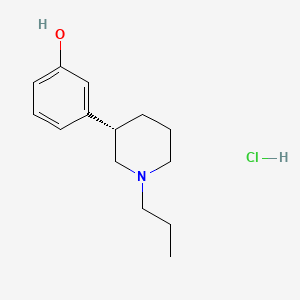

Preclamol hydrochloride, also known as (-)-3-PPP hydrochloride, is a selective dopamine autoreceptor agonist . It has been used in the research of schizophrenia .

Synthesis Analysis

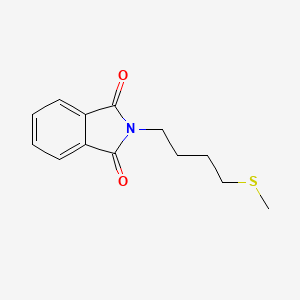

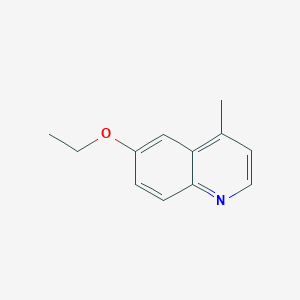

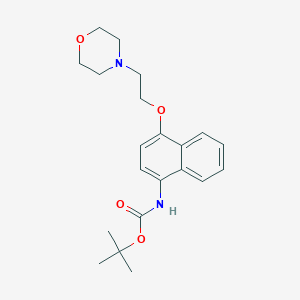

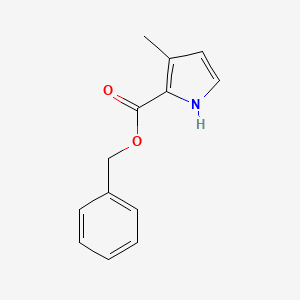

The synthesis of Preclamol involves a prudent and scalable process utilizing Michael addition and in-situ reduction/cyclization of an aryl-α-carbethoxy acetonitrile derivative as a key step . Another method involves the palladium-catalysed arylation of the zinc enolate of N-propyl-2-piperidinone .Molecular Structure Analysis

The molecular formula of Preclamol hydrochloride is C14H22ClNO . Its average mass is 255.784 Da and its monoisotopic mass is 255.138992 Da .Chemical Reactions Analysis

Preclamol hydrochloride is a dopamine (DA) agonist with autoreceptor as well as postsynaptic receptor stimulatory properties . It inhibits the locomotor activity of mice and rats in low doses .Physical And Chemical Properties Analysis

Preclamol hydrochloride has a boiling point of 342.2ºC at 760 mmHg . Its exact mass is 255.13900 and it has a LogP of 3.72150 . The substance is solid and its color ranges from white to light yellow .科学研究应用

Dopamine Autoreceptor Agonist

Preclamol hydrochloride, also known as (-)-3-PPP hydrochloride, is a selective dopamine autoreceptor agonist . Dopamine autoreceptors are a type of receptor found in the brain that plays a critical role in regulating dopamine levels. When activated, these receptors can inhibit the release of dopamine, thereby helping to maintain balance in the brain. This makes Preclamol hydrochloride potentially useful in the study of conditions related to dopamine imbalance, such as Parkinson’s disease and schizophrenia .

Synthesis Research

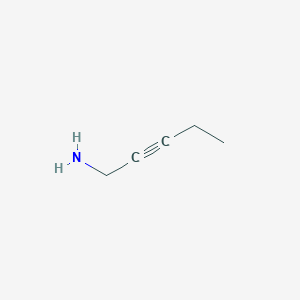

Preclamol hydrochloride has been the subject of research into efficient and scalable synthesis methods. One study described a prudent and scalable synthesis of (±)-Preclamol utilizing Michael addition and in-situ reduction/cyclization of an aryl-α-carbethoxy acetonitrile derivative as a key step . Another study reported a very short and efficient synthesis of preclamol, with the key step being the palladium-catalysed arylation of the zinc enolate of N-propyl-2-piperidinone . These studies contribute to the understanding of chemical synthesis processes and can aid in the development of more efficient methods for producing Preclamol hydrochloride and similar compounds.

Radioligand for Positron Emission Tomography

Preclamol hydrochloride has been evaluated as a radioligand for positron emission tomography (PET), a type of imaging test that helps reveal how tissues and organs are functioning . As a partial dopamine D2 agonist radioligand, Preclamol hydrochloride could potentially be used in PET scans to study the dopaminergic system in the brain, providing valuable insights into neurological and psychiatric disorders .

Electrophysiological Studies

Preclamol hydrochloride has been used in electrophysiological studies, which investigate the electrical properties of biological cells and tissues . Specifically, it has been used to study the electrophysiological effects of putative autoreceptor-selective dopamine agonists on A10 dopamine neurons . This research can enhance our understanding of the role of dopamine in the brain and could lead to new treatments for neurological disorders.

Neurotoxicity Prevention

Research has suggested that Preclamol hydrochloride may have potential in preventing neurotoxicity . One study found that the sigma receptor ligand (+/-)-BMY 14802, which has a similar structure to Preclamol hydrochloride, prevented methamphetamine-induced dopaminergic neurotoxicity via interactions at dopamine receptors . This suggests that Preclamol hydrochloride could potentially be used in similar applications, although further research is needed.

Drug Development

Due to its role as a dopamine autoreceptor agonist, Preclamol hydrochloride may have potential in the development of new drugs . For example, it could be used as a starting point for the development of new medications for conditions related to dopamine imbalance, such as Parkinson’s disease and schizophrenia . Additionally, its potential role in preventing neurotoxicity could make it a candidate for the development of neuroprotective drugs .

作用机制

Target of Action

Preclamol hydrochloride, also known as (-)-3-PPP hydrochloride, primarily targets dopamine autoreceptors . Dopamine autoreceptors are a type of dopamine receptor that work to regulate the synthesis, release, and uptake of dopamine, a neurotransmitter that plays several important roles in the brain and body.

Mode of Action

Preclamol hydrochloride acts as an agonist of presynaptic dopamine D2 receptors but as an antagonist of postsynaptic D2 receptors . As an agonist, it activates the presynaptic D2 receptors, enhancing their function. Conversely, as an antagonist, it inhibits the function of postsynaptic D2 receptors .

Biochemical Pathways

The activation of presynaptic D2 receptors and inhibition of postsynaptic D2 receptors by Preclamol hydrochloride can affect various biochemical pathways. These pathways are primarily related to the regulation of dopamine, a key neurotransmitter involved in reward, motivation, memory, and motor control among other functions .

Result of Action

The dual action of Preclamol hydrochloride on dopamine D2 receptors can result in antipsychotic effects . By modulating the function of these receptors, it can influence the levels and activity of dopamine in the brain, potentially alleviating symptoms of conditions like schizophrenia .

Action Environment

The action, efficacy, and stability of Preclamol hydrochloride can be influenced by various environmental factors These could include the presence of other drugs, the physiological state of the individual, genetic factors, and more.

安全和危害

属性

IUPAC Name |

3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHUDETYKUBQJT-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017949 | |

| Record name | Preclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Preclamol hydrochloride | |

CAS RN |

88768-67-6 | |

| Record name | Preclamol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Preclamol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRECLAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8W2T87WWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

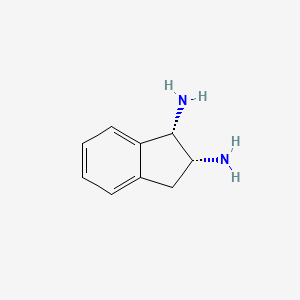

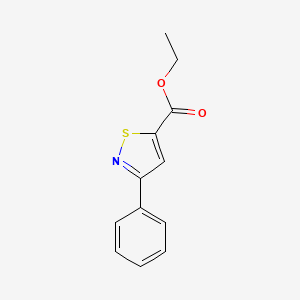

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)